molecular formula C15H20N2O3 B2594214 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide CAS No. 896372-30-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide

Cat. No.: B2594214
CAS No.: 896372-30-8
M. Wt: 276.336
InChI Key: BWEFPWQNASMHND-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.

    Substitution with Methoxyphenyl Group:

    Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the pyrrolidinone derivative with a methylpropanoyl chloride or anhydride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include metabolic pathways, signal transduction cascades, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylpropanamide
  • N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbutanamide

Uniqueness

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for targeted research and application.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)15(19)16-11-7-14(18)17(9-11)12-5-4-6-13(8-12)20-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEFPWQNASMHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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